N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE
Description
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-ethylquinoline-4-carbohydrazide is a quinoline-4-carbohydrazide derivative characterized by a 2-ethyl substituent on the quinoline core and a 2,4-dihydroxyphenyl group linked via a hydrazone bond. This compound belongs to a class of hydrazone derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-ethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,23-24H,2H2,1H3,(H,22,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPSNAVMYYQNL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-ethylquinoline-4-carbohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce 2-ethylquinoline-4-carbohydrazide.
Scientific Research Applications
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biomolecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE involves its ability to form complexes with metal ions. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity or interfering with DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of quinoline-4-carbohydrazide derivatives are heavily influenced by substituents on both the quinoline core and the arylidene moiety. Below is a comparative analysis with structurally related compounds from the evidence:
Substituent Effects on the Arylidene Moiety
Substituent Effects on the Quinoline Core
- Key Insight : The 2-ethyl group in the target compound provides moderate hydrophobicity, which may optimize cellular uptake compared to bulkier (e.g., piperidinyl) or polar (e.g., hydroxy) substituents .
Physicochemical and Structural Properties
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
